4-Ethynylpiperidine hydrochloride

Click Chemistry Bioconjugation Medicinal Chemistry

Researchers pursuing modular pharmacophore assembly via CuAAC click chemistry require stable, soluble alkyne building blocks. 4-Ethynylpiperidine hydrochloride (CAS 550378-30-8) delivers a terminal ethynyl handle as a room-temperature-stable HCl salt with enhanced aqueous solubility-enabling direct use in aqueous click protocols without organic co-solvents. • Participates in CuAAC & Sonogashira cross-coupling for 1,2,3-triazole library synthesis • Hydrochloride salt form provides superior aqueous solubility & long-term storage stability vs. free base (CAS 738577-08-7) • Orthogonal piperidine NH permits independent Boc protection, alkylation, or acylation while preserving alkyne reactivity.

Molecular Formula C7H12ClN
Molecular Weight 145.63 g/mol
CAS No. 550378-30-8
Cat. No. B1375752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylpiperidine hydrochloride
CAS550378-30-8
Molecular FormulaC7H12ClN
Molecular Weight145.63 g/mol
Structural Identifiers
SMILESC#CC1CCNCC1.Cl
InChIInChI=1S/C7H11N.ClH/c1-2-7-3-5-8-6-4-7;/h1,7-8H,3-6H2;1H
InChIKeyWZKLBUYGIBQZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylpiperidine Hydrochloride Identity and Baseline


4-Ethynylpiperidine hydrochloride (CAS 550378-30-8) is a piperidine derivative featuring a terminal ethynyl (-C≡CH) group at the 4-position, stabilized as its hydrochloride salt [1]. With a molecular formula of C₇H₁₂ClN and a molecular weight of 145.63 g/mol, this compound serves as a versatile synthetic intermediate distinguished by its terminal alkyne moiety . This functional handle enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and other alkyne-specific transformations, positioning it as a critical building block in medicinal chemistry programs requiring modular molecular assembly .

Workflow
CuAAC click chemistry and alkyne-specific transformations
Format
Hydrochloride salt, solid; supports aqueous handling
Selection
Terminal alkyne handle for modular pharmacophore assembly

Why 4-Ethynylpiperidine HCl Is Irreplaceable


In-class substitution of piperidine derivatives is precluded by profound differences in chemical reactivity dictated by the 4-position substituent. While 4-methylpiperidine hydrochloride (MW 135.63 g/mol) and 4-ethylpiperidine analogs lack terminal alkyne functionality, 4-ethynylpiperidine hydrochloride provides a reactive handle essential for CuAAC click chemistry, Sonogashira cross-coupling, and other alkyne-specific transformations [1]. The ethynyl group at the 4-position of the piperidine ring enables modular construction of 1,2,3-triazole-containing pharmacophores that are structurally inaccessible using saturated alkyl-substituted analogs [2]. Furthermore, the hydrochloride salt form confers enhanced aqueous solubility and long-term storage stability compared to the free base form (4-ethynylpiperidine, CAS 738577-08-7), simplifying handling and formulation in synthetic workflows .

Target
4-Ethynylpiperidine HCl
Terminal alkyne enables click chemistry and cross-coupling
Substitute
4-Alkylpiperidines
Saturated substituents lack alkyne handle; may not support CuAAC or Sonogashira reactions
Target
Hydrochloride salt
Solid, water-soluble, room-temperature storage
Substitute
Free base form
Volatile liquid; handling and solubility profile may differ

Differentiation Evidence for 4-Ethynylpiperidine HCl


Click Chemistry Reactivity vs. 4-Methylpiperidine

4-Ethynylpiperidine hydrochloride contains a terminal ethynyl group (-C≡CH) at the 4-position, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. In contrast, 4-methylpiperidine hydrochloride (CAS 5382-23-0) bears a saturated methyl group at the same position and is entirely unreactive under CuAAC conditions . The alkyne-bearing piperidine scaffold is documented as a core group in bidentate inhibitor library assembly via click chemistry, with the reaction achieving yields up to approximately 100% under optimized aqueous conditions with biocompatible catalysts [1].

CuAAC Reactivity
Class-level
Terminal alkyne present; reactive in CuAAC (yields ~100% reported). 4-Methylpiperidine: no alkyne, unreactive.
Alkyne handle enables click library assembly; alkyl analog not suitable
Reactivity difference is qualitative; exact yields depend on azide partner and conditions
Click Chemistry Bioconjugation Medicinal Chemistry

Enhanced Aqueous Solubility vs. Free Base

4-Ethynylpiperidine hydrochloride (MW 145.63 g/mol) is the protonated salt form of 4-ethynylpiperidine free base (CAS 738577-08-7, MW 109.17 g/mol). The hydrochloride salt exhibits substantially improved aqueous solubility and handling stability compared to the free base, which is a volatile liquid with a predicted boiling point of 143.8±29.0 °C and a density of 0.9±0.1 g/cm³ [1]. The salt form provides hydrogen bond donor count of 2 (vs. 1 for free base) and maintains room temperature storage stability as a solid .

Salt vs. Free Base
Head-to-head
HCl salt: solid, 2 H-bond donors, water-soluble. Free base: liquid, bp ~143.8°C, 1 H-bond donor.
Solid form simplifies weighing and aqueous use; free base may require different handling
Qualitative solubility comparison; exact solubility data not provided
Pharmaceutical Formulation Aqueous Solubility Chemical Handling

Stereoselective Alkynylation in (-)-Adaline Synthesis

The (6S)-ethynylpiperidine scaffold has been demonstrated as a key intermediate in the enantioselective total synthesis of (-)-adaline, a macrocyclic diamine alkaloid. Lithium ion-activated SN2-type alkynylation of a chiral tricyclic N,O-acetal led to exclusive formation of the (6S)-ethynylpiperidine with complete stereocontrol [1]. In contrast, 4-methylpiperidine or 4-ethylpiperidine analogs cannot participate in alkynylation reactions and would be unsuitable for constructing the requisite bridged azabicyclononane framework [2].

Stereoselective Alkynylation
Reported
(6S)-ethynylpiperidine formed with exclusive stereocontrol via SN2 alkynylation of chiral acetal.
Supports enantioselective alkaloid synthesis; alkylpiperidines cannot undergo alkynylation
Single literature example; transfer to other substrates requires validation
Asymmetric Synthesis Natural Product Synthesis Alkaloid Chemistry

Commercial Purity and Analytical Documentation

4-Ethynylpiperidine hydrochloride is commercially available at ≥97% purity (Aladdin Scientific, product E176768) with batch-specific analytical documentation including NMR, HPLC, and GC certificates of analysis . Alternative suppliers offer 95% purity specifications (Bidepharm, AK Scientific) with comparable analytical batch reports . For procurement decision-making, this established supply chain with documented analytical characterization contrasts with less common piperidine derivatives (e.g., 4-ethynyl-4-methylpiperidine hydrochloride) that may have limited or undocumented commercial availability .

Purity & Documentation
Specification review
≥97% purity (Aladdin); 95% from other vendors. NMR, HPLC, GC COA available.
Multiple suppliers with certified batch data reduce procurement risk
Check lot-specific COA for critical applications
Quality Control Analytical Chemistry Procurement Specifications

Hydrophobicity Profile for Formulation

The 4-ethynylpiperidine scaffold exhibits calculated LogP values that inform formulation and solubility predictions. For the free base 4-ethynylpiperidine (CAS 738577-08-7), XLogP is reported as 0.7 [1], while ACD/LogP is calculated as 0.93 . In comparison, 4-methylpiperidine (CAS 626-58-4) has a lower LogP of approximately 0.4-0.5, and 4-ethylpiperidine analogs exhibit higher LogP values of 1.3-1.5 [2]. The ethynyl substitution provides intermediate hydrophobicity, balancing aqueous solubility with membrane permeability in biological assays. The hydrochloride salt further modulates this profile, with LogD (pH 5.5) calculated at -2.65 and LogD (pH 7.4) at -2.15, indicating enhanced aqueous partitioning under physiological conditions [3].

Lipophilicity Profile
Context-dependent
Free base XLogP: 0.7; ACD/LogP: 0.93. Salt LogD (pH 7.4): -2.15.
Intermediate hydrophobicity between methyl and ethyl analogs; salt favors aqueous partitioning
Calculated values; experimental LogP/LogD not reported
Physicochemical Properties Drug-Likeness ADME Prediction

4-Ethynyl vs. 2- and 3-Ethynyl Isomers

Among ethynylpiperidine positional isomers, the 4-substituted derivative (CAS 550378-30-8) represents the most synthetically accessible and commercially available scaffold. 2-Ethynylpiperidine and 3-ethynylpiperidine isomers are less documented in the literature, with limited or no commercial availability from major suppliers. While no direct quantitative head-to-head reactivity data exists, the 4-position substitution preserves the piperidine nitrogen's nucleophilicity and avoids steric hindrance that would be present in 2-ethynyl or 3-ethynyl isomers . This structural feature enables orthogonal functionalization at the nitrogen atom (e.g., alkylation, acylation, Boc protection) while maintaining the ethynyl handle for subsequent click chemistry [1].

Isomer Availability
Context-dependent
4-isomer: established commercial sources, ≥97% purity. 2- and 3-isomers: minimal vendor presence.
4-isomer ensures supply reliability and unhindered nitrogen for orthogonal protection
Limited published data on 2- and 3-isomer reactivity
Structure-Activity Relationship Isomer Comparison Molecular Scaffold Design

Applications of 4-Ethynylpiperidine HCl


Click Chemistry Library Synthesis

4-Ethynylpiperidine hydrochloride is optimally deployed as an alkyne-bearing core scaffold in CuAAC click chemistry for assembling bidentate inhibitor libraries against protein tyrosine phosphatases, matrix metalloproteases, and other therapeutic targets. The terminal ethynyl group enables modular conjugation with diverse azide-modified peripheral groups under aqueous, biocompatible conditions with copper(I) catalysis [1]. The reaction achieves yields up to approximately 100% in optimized systems, making this compound a high-efficiency building block for high-throughput library construction and direct biological screening workflows [2].

Enantioselective Synthesis of Alkaloids

The ethynylpiperidine scaffold has demonstrated utility in the stereoselective synthesis of (-)-adaline, a macrocyclic diamine alkaloid. Lithium ion-activated SN2-type alkynylation of chiral tricyclic N,O-acetals yields (6S)-ethynylpiperidine intermediates with exclusive stereocontrol, enabling subsequent ring-closing olefin metathesis to construct bridged azabicyclononane frameworks [1]. This application leverages the unique reactivity of the ethynyl group for carbon-carbon bond formation in complex natural product total synthesis, a capability absent in saturated 4-alkylpiperidine analogs.

Aqueous and Solid-Phase Synthesis Workflows

The hydrochloride salt form (CAS 550378-30-8) offers distinct advantages over the free base (CAS 738577-08-7) for aqueous and solid-phase synthesis applications. The salt is a room-temperature-stable solid with enhanced aqueous solubility, enabling direct use in aqueous click chemistry protocols without pre-dissolution in organic co-solvents [1]. The increased hydrogen bond donor count (2 vs. 1 for free base) and negative LogD values under physiological pH conditions (-2.15 at pH 7.4) facilitate incorporation into water-based library assembly workflows and on-resin functionalization strategies [2].

Orthogonal Protection for Pharmacophore Construction

The 4-position ethynyl substitution preserves full nucleophilicity of the piperidine nitrogen, enabling orthogonal protection strategies where the nitrogen is functionalized (e.g., Boc protection, alkylation, acylation) independently of the ethynyl group [1]. This contrasts with 2-ethynylpiperidine isomers where steric hindrance may compromise nitrogen reactivity. Protected intermediates such as N-Boc-4-ethynylpiperidine (CAS 287192-97-6) are commercially available building blocks that retain the alkyne handle for subsequent click chemistry diversification [2]. This application scenario supports modular synthesis of complex piperidine-containing pharmacophores where both nitrogen substitution and triazole formation are required.

Application
Selection Property
Validation Focus
Click chemistry library synthesis
Terminal alkyne reactivity
CuAAC yield and triazole formation
Enantioselective alkaloid synthesis
Stereocontrolled alkynylation handle
Chiral intermediate purity and configuration
Aqueous or solid-phase workflows
Hydrochloride salt solid form
Aqueous solubility and handling reproducibility
Orthogonal protection strategies
Unhindered piperidine nitrogen
Nitrogen functionalization without affecting alkyne

Technical Documentation Hub

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